2-Cyclobutylazetidine
Description
Azetidines are four-membered nitrogen-containing heterocycles with applications in medicinal chemistry and materials science. Cyclobutyl substituents can influence ring strain, reactivity, and binding affinity in drug design.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-cyclobutylazetidine |
InChI |
InChI=1S/C7H13N/c1-2-6(3-1)7-4-5-8-7/h6-8H,1-5H2 |
InChI Key |
LTIRPJWRMYGUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclobutylazetidine can be synthesized through several methods. . This method is efficient for producing functionalized azetidines. Another method involves the cyclization of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The aza Paternò–Büchi reaction is favored due to its efficiency and the ability to produce large quantities of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the reagents and conditions used .
Scientific Research Applications
2-Cyclobutylazetidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for designing biologically active molecules.
Medicine: this compound derivatives have shown potential as antibacterial and antiviral agents.
Mechanism of Action
The mechanism of action of 2-Cyclobutylazetidine involves its interaction with specific molecular targets. The strained ring system of the azetidine allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
No direct or indirect comparisons of 2-Cyclobutylazetidine with structurally or functionally related compounds (e.g., azetidines with other substituents, pyrrolidines, or piperidines) are present in the evidence. For example:
Data Tables and Research Findings
The absence of chemical data in the provided materials precludes the creation of comparative tables or analysis. For instance:
- NLP models like BERT and RoBERTa are evaluated on tasks such as GLUE, SQuAD, and machine translation, but these metrics are irrelevant to chemical compound comparisons.
Critical Limitations of the Provided Evidence
Key gaps include:
- No discussion of azetidine derivatives’ synthesis, stability, or reactivity.
- No references to cyclobutyl group effects on heterocyclic systems.
- No pharmacological or computational chemistry studies relevant to this compound.
Recommendations for Further Research
To address the query authoritatively, consult specialized chemical databases and journals, such as:
- PubMed/Medline for pharmacological studies on azetidines.
- SciFinder or Reaxys for synthetic routes and physicochemical properties.
- Journal of Medicinal Chemistry or Organic Letters for comparative analyses of strained heterocycles.
Biological Activity
2-Cyclobutylazetidine is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
This compound is a four-membered heterocyclic compound featuring a cyclobutane ring fused to an azetidine structure. This unique configuration may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Antimalarial Activity
Research has indicated that azetidine derivatives, including those with cyclobutyl substitutions, exhibit significant antimalarial activity. For instance, a study demonstrated that specific azetidine compounds could inhibit the asexual blood stages of Plasmodium falciparum, the causative agent of malaria. The compounds showed low cytotoxicity towards human cell lines, suggesting a favorable therapeutic index. The most potent analogs had EC50 values in the low micromolar range, indicating effective inhibition against drug-resistant strains .
JAK Inhibition
Another notable biological activity of azetidine derivatives is their role as Janus kinase (JAK) inhibitors. JAKs are critical in various signaling pathways associated with inflammatory and autoimmune diseases. Compounds derived from azetidines have been shown to inhibit JAK activity effectively, providing a potential therapeutic avenue for conditions like rheumatoid arthritis and certain cancers .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that the compound may act through:
- Inhibition of Protein Kinases : By modulating phosphorylation processes within cells, these compounds can alter cellular signaling pathways involved in growth and differentiation.
- Targeting Specific Enzymes : The structural features of this compound may allow it to bind selectively to certain enzymes, inhibiting their activity and leading to downstream effects on cell function.
Study on Antimalarial Efficacy
A recent study assessed various azetidine derivatives for their antimalarial properties. Among them, this compound demonstrated promising results with an EC50 value significantly lower than that of traditional antimalarial drugs. The study highlighted the compound's selectivity for malarial parasites over human cells, indicating its potential as a lead compound for further development .
JAK Inhibition Research
In another investigation focused on inflammatory diseases, researchers synthesized several azetidine derivatives and evaluated their inhibitory effects on JAK enzymes. The results showed that compounds with cyclobutyl substitutions were particularly effective at inhibiting JAK1 and JAK2, leading to reduced cytokine production in vitro. This suggests that this compound could be beneficial in treating autoimmune disorders .
Data Tables
| Compound | Activity Type | EC50 (µM) | Cytotoxicity (CC50) |
|---|---|---|---|
| This compound | Antimalarial | 0.17 | >20 |
| BRD8468 | Antimalarial | 0.38 | >20 |
| JAK Inhibitor | JAK1/2 Inhibition | <1 | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
